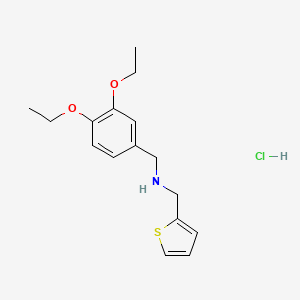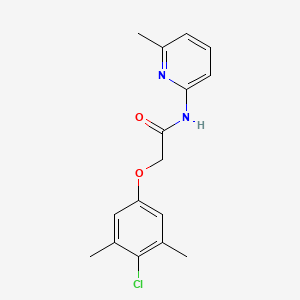![molecular formula C19H22FN3O3S B5538386 1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4-(4-fluorophenyl)-3-hydroxy-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B5538386.png)
1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4-(4-fluorophenyl)-3-hydroxy-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4-(4-fluorophenyl)-3-hydroxy-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one" is a chemical that belongs to the class of organic compounds known for their complex structure and significant potential in various chemical reactions and processes. Its relevance in scientific research stems from its distinctive molecular structure and the presence of functional groups that contribute to its unique chemical properties.
Synthesis Analysis
The synthesis involves multistep reactions, starting with the condensation of substituent-pyrazoles, aldehydes, and thioglycollic acid, facilitated by solid acid catalysts for good to excellent yields. This environmentally friendly approach emphasizes the importance of using recyclable catalysts for sustainable chemistry practices (Zhang, Li, & Qi, 2016).
Molecular Structure Analysis
The molecular structure is characterized by X-ray crystallography, revealing isostructural properties with triclinic symmetry. The analysis shows that the molecule is essentially planar except for one of the fluorophenyl groups, highlighting the importance of spatial configuration in its chemical behavior (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Chemical Reactions and Properties
The compound undergoes various chemical reactions, including condensation with aromatic aldehydes and subsequent treatment with mercaptoacetic acid, leading to the formation of new fluorine-containing thiazepinones. These reactions underscore the compound’s reactivity and potential for creating new chemical entities (Joshi, Pathak, & Garg, 1980).
Physical Properties Analysis
The physical properties of the compound, such as solubility, melting point, and crystalline structure, are determined by its molecular composition and arrangement. While specific studies on these properties are not available, they are crucial for understanding the compound's behavior under different conditions.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and compatibility with other substances, are influenced by the compound’s functional groups and molecular geometry. Its synthesis and interactions suggest that it possesses unique chemical properties suitable for further exploration in synthetic chemistry and potential pharmaceutical applications.
References (Sources):
Scientific Research Applications
Synthetic Methodologies and Chemical Libraries
This compound and its derivatives are part of research efforts aimed at generating structurally diverse chemical libraries through alkylation, ring closure reactions, and other synthetic methods. For instance, Roman (2013) discussed the generation of a structurally diverse library of compounds through various alkylation and ring closure reactions using 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride as a starting material, highlighting the versatility and potential of such compounds in drug discovery and chemical biology Roman, 2013.
Biological Evaluation for Therapeutic Applications
Compounds structurally related to 1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4-(4-fluorophenyl)-3-hydroxy-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one have been evaluated for various biological activities. For example, Fookes et al. (2008) synthesized and evaluated fluorinated imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines for their affinity and selectivity for peripheral benzodiazepine receptors, demonstrating their potential as imaging agents for neurodegenerative disorders Fookes et al., 2008.
Antimicrobial and Anti-inflammatory Agents
Kendre, Landge, and Bhusare (2015) prepared a series of novel derivatives bearing an aryl sulfonate moiety, including pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives, and evaluated them for their antimicrobial and anti-inflammatory activities. This research underscores the therapeutic potential of such compounds in treating infections and inflammation Kendre, Landge, & Bhusare, 2015.
Role of Chirality in Biological Activity
Marinozzi et al. (2013) focused on the asymmetric synthesis of diastereoisomers of a novel non-steroidal farnesoid X receptor (FXR) agonist, illustrating the significant role of chirality on biological activity and the enantioselectivity of receptors towards certain classes of molecules Marinozzi et al., 2013.
Green Chemistry Approaches in Synthesis
The development of sustainable synthetic methods is also a key research area. Zhang, Li, and Qi (2016) demonstrated the synthesis of pyrazolo[3,4-e][1,4]thiazepin derivatives using a recyclable solid acid catalyst in water, representing an efficient and environmentally friendly approach Zhang, Li, & Qi, 2016.
properties
IUPAC Name |
1-(2,2-dimethyloxan-4-yl)-4-(4-fluorophenyl)-4,8-dihydro-2H-pyrazolo[3,4-e][1,4]thiazepine-3,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O3S/c1-19(2)9-13(7-8-26-19)23-17-15(18(25)22-23)16(27-10-14(24)21-17)11-3-5-12(20)6-4-11/h3-6,13,16H,7-10H2,1-2H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWPWGRDPDXRSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)N2C3=C(C(SCC(=O)N3)C4=CC=C(C=C4)F)C(=O)N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4-(4-fluorophenyl)-4,6-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepine-3,7-diol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]methyl}chromane-3-carboxamide](/img/structure/B5538305.png)
![2-methyl-4-(4-{[4-(9H-purin-6-yl)-1-piperazinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5538309.png)
![(3S*,4R*)-4-(1,3-benzodioxol-5-yl)-1-[(2-methyl-1,3-thiazol-4-yl)acetyl]pyrrolidine-3-carboxylic acid](/img/structure/B5538313.png)
![isopropyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5538316.png)
![3-isobutyl-1-methyl-N-[2-(7-methyl-1H-indol-3-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5538324.png)
![1-(3-chlorophenyl)-4-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}-2-piperazinone](/img/structure/B5538347.png)
![2-(1H-indol-3-yl)-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5538353.png)
![1-{2-[(3S)-3-(dimethylamino)azepan-1-yl]-2-oxoethyl}-4,6-dimethylpyrimidin-2(1H)-one](/img/structure/B5538362.png)
![3-{2-[(4-chloro-2-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 4-nitrobenzoate](/img/structure/B5538369.png)
![2-{4-bromo-2-[(hydroxyimino)methyl]phenoxy}-N-(3-methylphenyl)acetamide](/img/structure/B5538378.png)



![N-{(3S*,4R*)-4-(5-methyl-2-furyl)-1-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)carbonyl]-3-pyrrolidinyl}acetamide](/img/structure/B5538408.png)